Oxagrelate
Description
Structure
3D Structure
Properties
CAS No. |
56611-65-5 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-3H-phthalazine-6-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,17H,4,6H2,1-3H3,(H,16,18) |
InChI Key |
DUQOOLBWGUKRAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N=NC(=C2C=C1C)CO)O)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C |
Appearance |
Solid powder |
Other CAS No. |
56611-65-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxagrelate; EG 626; EG-626; EG626; Oxagrelato; Oxagrelatum; Phthalazinol; SC 32840; SC-32840; SC32840; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Research of Oxagrelate
Original Synthesis Routes for 7-Ethoxycarbonyl-4-Hydroxymethyl-6,8-Dimethyl-1(2H)-Phthalazinone (EG626)
The primary reported synthesis of 7-Ethoxycarbonyl-4-Hydroxymethyl-6,8-Dimethyl-1(2H)-Phthalazinone (EG 626) is detailed in a publication in the Chemical and Pharmaceutical Bulletin in 1980. nih.govjst.go.jpnih.govsci-hub.se This foundational work described the chemical route developed to produce this specific phthalazinone derivative. The synthesis was undertaken, in part, to investigate the compound's potential antiatherosclerotic properties and to enhance the biostability of an ester linkage present in related compounds. researchgate.netosf.io
While the specific step-by-step reaction scheme from the 1980 paper is not fully detailed in the search snippets, the reference confirms its existence as the original synthesis route for EG 626. nih.govjst.go.jpnih.govsci-hub.se
Development and Optimization of Academic Synthetic Strategies
Academic research into the synthesis of phthalazine (B143731) derivatives, including compounds structurally related to Oxagrelate, has explored various strategies and conditions. Review articles on phthalazine synthesis highlight diverse approaches that could potentially be applied or adapted for the synthesis of this compound or its analogues. sci-hub.se
General synthetic strategies for phthalazinones often involve the cyclocondensation of phthalic anhydride (B1165640) derivatives or related precursors with hydrazine (B178648) or hydrazine derivatives. sci-hub.sethieme-connect.de Other approaches discussed in the literature for constructing the phthalazine core include reactions utilizing malonic acid, aromatic ketones/esters, and substituted benzoic acids as starting materials. sci-hub.se
Research in phthalazine synthesis has investigated various reaction conditions and catalyst systems to improve efficiency and yields. For instance, some methods for synthesizing phthalazine derivatives have employed solid-state organic reactions or microwave irradiation to accelerate reaction times. sci-hub.se Palladium catalysis has also been utilized in the cyclocondensation of aromatic esters with aldehydes to synthesize phthalazine derivatives. sci-hub.se While these studies demonstrate advancements in general phthalazine synthesis, specific academic research focused solely on optimizing the reaction conditions or identifying novel catalyst systems specifically for this compound synthesis was not prominently detailed in the provided search results.
The exploration of novel precursors and intermediates is a common theme in the development of synthetic routes for complex organic molecules like phthalazine derivatives. The synthesis of derivatives structurally close to this compound, such as 7-ethoxycarbonyl-4-formyl-6,8-dimethyl-1(2H)-phthalazinone, has involved the use of reactions like Wittig and epoxidation, followed by ring-opening amination of epoxides using reagents such as dimethylaluminum amide. nih.gov This suggests that research has explored modifications to the this compound structure, which inherently involves the use of different precursors and intermediates compared to the parent compound's synthesis. General phthalazine synthesis also involves a variety of starting materials like phthalic anhydride, phthalimides, phthalic acid, and dialkyl phthalates, which serve as precursors to the core structure. sci-hub.sethieme-connect.de
Improved Reaction Conditions and Catalyst Systems
Academic Studies on the Scalability and Purity Assessment of Synthesized this compound
Academic studies specifically detailing the scalability and comprehensive purity assessment of the synthesis of this compound (EG 626) were not extensively found within the provided search results. While the concept of scalability in organic synthesis is an important aspect of academic and industrial research, particularly for potential pharmaceutical agents, and methods for achieving high purity (e.g., >95% chromatographic purity) are discussed in the context of synthesizing various compounds and peptides, specific published academic research focusing on scaling up the this compound synthesis or in-depth analysis of its purity profile beyond standard characterization was not readily apparent. nih.govresearchgate.netgoogleapis.comgoogle.comgoogle.com Research on related phthalazine derivatives may touch upon these aspects, but dedicated studies on this compound's synthesis scalability and purity assessment in academic literature were not a prominent finding.
Molecular and Cellular Mechanisms of Action of Oxagrelate
Investigation of Enzyme Inhibition Profiles and Specificity
Cyclic AMP Phosphodiesterase (cAMP PDE) Inhibition
Oxagrelate functions as a specific inhibitor of cyclic AMP phosphodiesterase. jst.go.jphodoodo.commedchemexpress.com This inhibition leads to an increase in intracellular levels of cyclic AMP (cAMP), a crucial second messenger molecule involved in various cellular processes, including the regulation of platelet function and smooth muscle relaxation. jst.go.jpnih.govmhmedical.commdpi.comcvpharmacology.com
Identification and Biochemical Characterization of Specific PDE Isoforms Targeted
Phosphodiesterases comprise a superfamily of enzymes classified into at least 11 families (PDE1-PDE11), with numerous isoforms, each exhibiting different substrate specificities (cAMP or cGMP) and tissue distributions. nih.govwikipedia.orgnih.gov While this compound is described as a specific inhibitor of cAMP phosphodiesterase, detailed information regarding its precise inhibitory profile across all PDE isoforms is not extensively available in the provided search results. Some sources indicate it as a specific inhibitor of cyclic AMP phosphodiesterase without specifying particular isoforms. jst.go.jphodoodo.commedchemexpress.com Platelets are known to possess PDE2, PDE3, and PDE5 isoforms. nih.gov PDE3 primarily hydrolyzes cAMP and is sometimes referred to as cGMP-inhibited cAMP PDE. nih.gov PDE4 also catalyzes cAMP hydrolysis and plays a role in inflammatory and immune responses. mdpi.comavancesenfibrosispulmonar.com Further research is needed to fully elucidate the specific PDE isoforms preferentially targeted by this compound.
Kinetic Studies of Enzyme-Inhibitor Interaction (e.g., Determination of Ki, IC50 values)
Kinetic studies, including the determination of IC50 and Ki values, are essential for quantifying the potency and affinity of an enzyme inhibitor. edx.orgnih.gov The IC50 represents the concentration of an inhibitor required to reduce the enzyme activity by 50%. edx.org The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex and is considered a more intrinsic measure of inhibitory potency, independent of substrate concentration. edx.orgnih.gov
Mechanistic Models of PDE Inhibition (e.g., Competitive, Non-Competitive)
Understanding the mechanistic model of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) provides insight into how an inhibitor interacts with its target enzyme. biotechrep.ir In competitive inhibition, the inhibitor binds to the same active site as the substrate, competing for binding. In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, affecting its activity without directly competing with the substrate. biotechrep.ir
The provided search results describe this compound as a specific inhibitor of cyclic AMP phosphodiesterase. jst.go.jphodoodo.commedchemexpress.com While the specific mechanistic model (competitive, non-competitive, etc.) by which this compound inhibits PDE is not explicitly detailed in the search results, the potentiation of adenosine's antiaggregating activity by this compound, accompanied by cAMP accumulation, suggests a mechanism involving the inhibition of cAMP hydrolysis. jst.go.jp Further kinetic analysis would be required to definitively determine the specific type of PDE inhibition exerted by this compound.
Thromboxane (B8750289) Synthetase Inhibition
In addition to its effects on cAMP PDE, this compound is also classified as a thromboxane synthetase inhibitor. biosynth.comontosight.ai Thromboxane synthetase is an enzyme responsible for the conversion of prostaglandin (B15479496) H₂ (PGH₂) into thromboxane A₂ (TXA₂). biosynth.commdpi.com
Selective Impairment of Thromboxane A2 Production
This compound's mechanism of action involves the selective inhibition of thromboxane A₂ production. biosynth.com TXA₂ is a potent eicosanoid that plays a significant role in platelet aggregation and vasoconstriction. biosynth.commdpi.comnps.org.aunih.gov By inhibiting thromboxane synthetase, this compound reduces the synthesis of TXA₂, thereby impeding platelet clumping and vasoconstriction. biosynth.com This selective impairment of TXA₂ production contributes to this compound's role as a platelet aggregation inhibitor. biosynth.comgoogleapis.com
Data Tables
While specific quantitative data (like IC50 or Ki values for PDE isoforms) for Oxagrelate were not consistently available across the search results, the mechanisms of action can be summarized in a table format.
| Enzyme Target | Mechanism of Inhibition | Cellular Effect |
| cAMP Phosphodiesterase | Inhibits cAMP hydrolysis | Increases intracellular cAMP levels |
| Thromboxane (B8750289) Synthetase | Inhibits conversion of PGH₂ to TXA₂ | Decreases Thromboxane A₂ production |
Detailed Research Findings
Elucidation of Intracellular Signaling Pathways Modulated by this compound
This compound's key mechanism involves modulating intracellular signaling pathways by affecting the levels of cyclic nucleotides, specifically cyclic AMP. ncats.iojst.go.jpmedchemexpress.com
Mechanisms of Cyclic AMP Accumulation in Target Cells
This compound is characterized as a specific inhibitor of cyclic AMP phosphodiesterase (PDE). ncats.iojst.go.jpmedchemexpress.com Phosphodiesterases are enzymes responsible for the hydrolysis and inactivation of cyclic nucleotides like cAMP. nih.gov By inhibiting PDE activity, this compound reduces the breakdown of cAMP, leading to its accumulation within target cells, such as platelets. jst.go.jpmedchemexpress.com This increase in intracellular cAMP is a central mechanism by which this compound exerts its biological effects. jst.go.jp
Studies have shown that this compound produces a marked accumulation of cyclic AMP in platelets, particularly when combined with agents that stimulate adenylate cyclase, the enzyme responsible for synthesizing cAMP. jst.go.jp
Cross-Talk with Adenylate Cyclase Activation and Related Signaling Molecules
The accumulation of cAMP induced by this compound demonstrates synergistic effects with agents that activate adenylate cyclase. jst.go.jp Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cAMP. genome.jp Its activity is often regulated by G protein-coupled receptors (GPCRs) through the action of stimulatory (Gαs) or inhibitory (Gαi) G protein subunits. genome.jpnih.govmdpi.com
Research indicates that the synergistic potentiation of anti-aggregating activity observed with this compound and agents like adenosine or prostaglandin E₁ is due to the combined effect of adenylate cyclase activation (by adenosine or PGE₁) and the inhibition of cAMP phosphodiesterase (by this compound). jst.go.jp This suggests a significant cross-talk between the pathways that synthesize and degrade cAMP, where this compound's action on PDE amplifies the effects of adenylate cyclase activation, leading to a greater increase in intracellular cAMP than either mechanism alone. jst.go.jp
Downstream Signaling Events Triggered by Cyclic Nucleotide Modulation
Increased intracellular levels of cAMP trigger a cascade of downstream signaling events. The primary effector of cAMP in many cells, including platelets, is protein kinase A (PKA). nih.govgenome.jp cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. genome.jp
Activated PKA then phosphorylates various intracellular proteins, modulating their activity and ultimately influencing cellular responses. nih.govgenome.jp In the context of platelet function, increased cAMP and subsequent PKA activation generally lead to the inhibition of processes crucial for aggregation. While specific downstream targets of PKA modulated by this compound are not explicitly detailed in the provided search results, the general understanding of cAMP signaling pathways indicates that PKA phosphorylation can affect calcium mobilization, granule release, and the activation of integrin αIIbβ3, all of which are critical steps in platelet aggregation. nih.govmdpi.comsums.ac.ir Cyclic nucleotides, including cAMP, can also affect other downstream effectors such as Epac (Exchange protein activated by cAMP) and cyclic nucleotide-gated ion channels. nih.govgenome.jpnih.gov
Cellular Responses and Pharmacological Effects in In Vitro Systems
In vitro studies have been instrumental in characterizing the cellular responses to this compound, particularly its impact on platelet function. ncats.iojst.go.jpmedchemexpress.comsaudijournals.com
Detailed Analysis of Platelet Aggregation Inhibition
This compound has been shown to produce a concentration-dependent inhibition of platelet aggregation induced by various agonists, including collagen and ADP, in human platelets in vitro. jst.go.jpmedchemexpress.com This inhibitory effect is directly linked to its ability to increase intracellular cAMP levels. jst.go.jpmedchemexpress.com
Detailed research findings highlight the potency of this compound in inhibiting aggregation and the synergistic nature of its interaction with adenylate cyclase activators. jst.go.jp The potentiation of adenosine's anti-aggregating activity by this compound, accompanied by a significant accumulation of cAMP, provides strong evidence for the mechanism involving PDE inhibition and enhanced cAMP signaling. jst.go.jpnih.gov
The following table summarizes representative data on the in vitro inhibition of platelet aggregation by this compound:
| Aggregating Agent | This compound Effect on Aggregation | Accompanying cAMP Levels | Reference |
| Collagen | Concentration-dependent inhibition | Increased | jst.go.jpmedchemexpress.com |
| ADP | Concentration-dependent inhibition | Increased | jst.go.jpmedchemexpress.com |
| Adenosine | Potentiation of anti-aggregating activity | Markedly accumulated | jst.go.jp |
| Prostaglandin E₁ | Markedly potentiated anti-aggregating activity | Not explicitly stated, but implied by synergistic mechanism | jst.go.jp |
These findings underscore this compound's effectiveness as an anti-aggregating agent in vitro, mediated through its impact on the cAMP signaling pathway. jst.go.jpmedchemexpress.com
This compound, also known by the experimental code EG626, is a chemical compound that has been investigated for its effects on platelet aggregation. jst.go.jpncats.io It is classified as a phosphodiesterase inhibitor. jst.go.jpncats.iokegg.jp Research into this compound has focused on its molecular and cellular mechanisms of action, particularly its influence on platelet function. jst.go.jpncats.io
Response to ADP-Induced Platelet Aggregation Similar to its effects on collagen-induced aggregation, this compound also produces a concentration-dependent inhibition of platelet aggregation induced by ADP in human platelets in vitro.jst.go.jpnih.govtargetmol.comtargetmol.cnbioscience.co.ukmedchemexpress.comADP is another crucial platelet agonist that activates platelets by binding to P2Y1 and P2Y12 receptors, leading to shape change, granule release, and aggregation.pharmgkb.orgmdpi.comnih.govyoutube.comthis compound's inhibition of ADP-induced aggregation highlights its broad anti-aggregatory activity.jst.go.jpnih.gov
Measurement Techniques for Cellular Cyclic Nucleotide Dynamics (e.g., cAMP) Measurement of cellular cyclic nucleotide dynamics, such as cAMP levels in platelets, is crucial for understanding the mechanism of action of compounds like this compound. Techniques used include methods to quantify intracellular cAMP accumulation in response to agonists or inhibitors.jst.go.jpnih.govhaematologica.orgwhiterose.ac.ukThese methods often involve stimulating platelets with agonists or treating them with inhibitory agents, followed by cell lysis and measurement of cAMP concentration using techniques such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).haematologica.orgwhiterose.ac.ukChanges in cAMP levels over time or in response to varying concentrations of compounds provide insights into the activation or inhibition of adenylate cyclase and phosphodiesterase activity.jst.go.jpnih.govhaematologica.orgwhiterose.ac.uk
Comparative Mechanistic Studies with other Anti-platelet Agents and Phosphodiesterase Inhibitors this compound's mechanism as a phosphodiesterase inhibitor places it within a class of anti-platelet agents that modulate cyclic nucleotide signaling. jst.go.jpkegg.jpnih.govresearchgate.net Comparative studies with other phosphodiesterase inhibitors, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), have shown qualitatively similar results in potentiating the effects of adenosine and increasing cAMP levels in platelets. jst.go.jpnih.gov
Other anti-platelet agents operate through different mechanisms. For example, aspirin (B1665792) inhibits cyclooxygenase-1, reducing thromboxane A2 production. pharmgkb.orgresearchgate.netdrugs.comnih.gov Clopidogrel and ticagrelor (B1683153) are P2Y12 receptor inhibitors that block ADP-induced platelet activation. pharmgkb.orgresearchgate.netheartandstroke.cabjcardio.co.uk Glycoprotein IIb/IIIa inhibitors block the final common pathway of platelet aggregation by preventing fibrinogen binding. pharmgkb.orgnih.govnih.gov
Compared to these agents, this compound's primary target is intracellular phosphodiesterase, leading to increased cAMP. jst.go.jpncats.iokegg.jp This mechanism can be synergistic with agents that increase cAMP production (like adenosine) or inhibit pathways that reduce cAMP (like P2Y12 inhibitors). jst.go.jpnih.govmdpi.comnih.gov Studies have explored the synergistic potential of combining phosphodiesterase inhibitors with other anti-platelet strategies to achieve enhanced anti-aggregatory effects. jst.go.jpnih.govmdpi.comnih.gov
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 47206985 |
| Adenosine | 60961 |
| Collagen | - |
| ADP | 6022 |
| 3-isobutyl-1-methylxanthine (IBMX) | 3672 |
| Aspirin | 2244 |
| Clopidogrel | 60606 |
| Ticagrelor | 10210904 |
| Thromboxane A2 (TXA2) | 5460872 |
| Prostacyclin (PGI2) | 5280371 |
| Fibrinogen | - |
Note: PubChem CIDs for complex biological molecules like Collagen and Fibrinogen are not typically assigned in the same way as for small chemical compounds.
Data Table Example (Illustrative, based on search result descriptions):
Table 1: Effect of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Inhibition of Aggregation | Notes | Source |
| Collagen | Concentration-dependent | Inhibitory | Observed in human platelets in vitro. | jst.go.jpnih.gov |
| ADP | Concentration-dependent | Inhibitory | Observed in human platelets in vitro. | jst.go.jpnih.gov |
Table 2: Synergistic Effect of this compound and Adenosine on Platelet cAMP
| Treatment Combination | Effect on Platelet cAMP Levels | Effect on Platelet Aggregation | Notes | Source |
| Adenosine alone | Increase | Inhibition | Potency increased by this compound. | jst.go.jpnih.gov |
| This compound alone | Increase | Inhibition | Potentiates adenosine's effects. | jst.go.jpnih.gov |
| Adenosine + this compound | Marked Accumulation (Synergistic) | Marked Inhibition (Synergistic) | Effect greater than additive. | jst.go.jpnih.gov |
In Vitro Experimental Models for Mechanistic Elucidation
In vitro studies provide controlled environments to dissect the molecular and cellular effects of this compound. These models allow for detailed analysis of its interactions with specific cellular components and enzymes.
Isolated Human Platelet Studies and Aggregometry
Studies using isolated human platelets and aggregometry have been instrumental in understanding this compound's direct impact on platelet function. This compound, identified as EG626 in some research, has demonstrated a concentration-dependent inhibition of platelet aggregation induced by agonists such as collagen and ADP in human platelets in vitro. nih.govbioscience.co.uk This inhibitory effect is associated with a significant accumulation of cyclic AMP (cAMP) within the platelets. nih.gov
Further investigations have shown that when adenosine is present, a threshold concentration of this compound markedly potentiates adenosine's antiaggregating activity. nih.gov This potentiation is described as synergistic and is accompanied by a pronounced increase in platelet cAMP levels. nih.gov The synergistic effect is suggested to be a result of the combined action of adenosine activating adenylate cyclase and this compound inhibiting cyclic AMP phosphodiesterase, leading to a synergistic accumulation of cAMP in platelets. nih.gov The antiaggregating and cAMP-increasing activities of adenosine in this context were not significantly affected by inhibitors of adenosine uptake or adenosine deaminase, suggesting that the action of adenosine is likely extracellular. nih.gov
Cell-Free Enzyme Assay Systems for Target Characterization and Inhibitor Potency
Cell-free enzyme assay systems are valuable for characterizing the specific enzymatic targets of a compound and determining its inhibitory potency without the complexities of a cellular environment. While specific detailed data on this compound's activity in cell-free enzyme assays directly characterizing its target (such as phosphodiesterase subtypes or thromboxane synthase) were not extensively detailed in the immediate search results, the known mechanism of this compound as a cyclic AMP phosphodiesterase inhibitor implies that cell-free assays would be a suitable method to directly measure its inhibitory constant (Ki) against relevant phosphodiesterase enzymes. nih.govmedchemexpress.com
Cell-free systems generally involve reconstituting the enzymatic reaction in a controlled environment, allowing for the direct measurement of enzyme activity and the effect of inhibitors. libretexts.orgfrontiersin.orgbiooekonomie.de Such assays could quantify this compound's potency in inhibiting cAMP hydrolysis by isolated phosphodiesterase enzymes, confirming its specificity and affinity.
This compound has also been described as a thromboxane synthetase inhibitor, which would involve a different enzymatic target. biosynth.com Cell-free assays for thromboxane synthetase would typically measure the conversion of prostaglandin H₂ to thromboxane A₂, with thromboxane B₂ (a stable metabolite) being quantified as an indicator of enzyme activity. abcam.combio-techne.com Inhibitor potency would be determined by the reduction in thromboxane B₂ production in the presence of varying concentrations of this compound.
Cultured Cell Line Studies for Signaling Pathway Analysis
Cultured cell lines are utilized to investigate the effects of compounds on specific signaling pathways within a cellular context. While direct studies of this compound on signaling pathways in cell lines beyond its effect on cAMP in platelets were not prominently found, research on other compounds affecting platelet function or related processes provides insight into the types of studies that could be conducted.
For example, studies on other agents have examined their impact on signaling pathways involving calcium mobilization, protein phosphorylation (such as p38 mitogen-activated protein kinase and c-Jun N-terminal kinase), and pathways related to oxidative stress and inflammation (like the PI3K/Akt/mTOR pathway). nih.govmdpi.commdpi.com Given this compound's role in increasing intracellular cAMP, cultured cell line studies could explore how elevated cAMP levels modulate various downstream signaling cascades in relevant cell types, such as endothelial cells or other cells involved in thrombosis or inflammation. medchemexpress.comresearchgate.net This could involve analyzing the activation or inhibition of protein kinases (e.g., PKA) and transcription factors influenced by cAMP.
Mechanistic Studies in In Vivo Animal Models
In vivo animal models are crucial for evaluating the pharmacological effects of a compound within a complex biological system, assessing its impact on physiological processes like platelet function and analyzing changes in relevant biochemical markers.
Assessment of Platelet Function Modulation in Relevant Animal Models
Animal models are used to assess the ability of this compound to modulate platelet function in a living organism. These studies often involve inducing thrombosis or evaluating platelet aggregation ex vivo after in vivo administration of the compound.
While specific detailed outcomes of this compound in particular animal models were not extensively retrieved, preclinical studies of antiplatelet agents frequently utilize models such as the canine Folts model of coronary thrombosis or models involving induced platelet aggregation in mice or rats. nih.govmdpi.comnih.gov These models allow for the assessment of parameters such as time to occlusive thrombus formation, reduction in platelet deposition, or inhibition of aggregation in response to various agonists.
The ability of this compound to inhibit platelet aggregation in human platelets in vitro suggests that it would likely exhibit similar antiplatelet effects in relevant animal models, contributing to the prevention of thrombotic events. nih.govbioscience.co.uk
Analysis of Biochemical Markers Related to the Mechanism of Action (e.g., cAMP levels in specific tissues, thromboxane B2 levels)
Analysis of biochemical markers in vivo helps to confirm the mechanism of action observed in vitro and understand the systemic effects of the compound. For this compound, key markers would include cAMP levels in relevant tissues and levels of thromboxane B₂.
Given that this compound is a phosphodiesterase inhibitor that increases cAMP levels in human platelets in vitro, in vivo studies would likely measure cAMP concentrations in circulating platelets or other tissues where phosphodiesterases are active to confirm a similar effect in a living system. nih.govmedchemexpress.comresearchgate.net Elevated cAMP levels in platelets in vivo would correlate with observed antiplatelet effects.
This compound has also been described as a thromboxane synthetase inhibitor. biosynth.com Thromboxane A₂ (TXA₂) is a potent proaggregatory and vasoconstrictive eicosanoid with a very short half-life, which is rapidly metabolized to the stable product thromboxane B₂ (TXB₂). abcam.combio-techne.com Therefore, TXB₂ levels are commonly measured as an indicator of TXA₂ production in vivo. abcam.combio-techne.commdpi.com In animal studies, the effect of this compound on thromboxane synthesis would be assessed by measuring TXB₂ levels in serum, plasma, or urine. A reduction in TXB₂ levels after this compound administration would support its activity as a thromboxane synthetase inhibitor. mdpi.comnii.ac.jp Studies on other compounds affecting thromboxane levels in animal models have shown that changes in TXB₂ can be indicative of the compound's effect on this pathway. nii.ac.jp
The transient nature of TXA₂ makes measuring its metabolites like 11-dehydro TXB₂ in urine and plasma potentially more accurate for estimating in vivo TXA₂ production. abcam.comcaymanchem.com
Table 1: Summary of Key In Vitro Findings for this compound
| Study Type | Model System | Key Agonists Used | Observed Effect on Platelets | Related Biochemical Marker Change | Citation |
| Isolated Platelet Aggregometry | Human Platelets | Collagen, ADP | Concentration-dependent inhibition | Increased Platelet cAMP | nih.govbioscience.co.uk |
| Isolated Platelet Aggregometry | Human Platelets + Adenosine | Collagen, ADP | Synergistic potentiation of inhibition | Marked accumulation of Platelet cAMP | nih.gov |
Table 2: Examples of Biochemical Markers Analyzed in In Vivo Studies of Platelet Modulators
| Biochemical Marker | Relevance to Platelet Function/Mechanism | Typical Sample Source (In Vivo) | Expected Change with Platelet Inhibitor (e.g., this compound) | Citation |
| cAMP | Involved in inhibiting platelet activation | Platelets, specific tissues | Increase | nih.govmedchemexpress.comresearchgate.netgoogleapis.com |
| Thromboxane B₂ | Stable metabolite of pro-aggregatory TXA₂ | Serum, Plasma, Urine | Decrease (if acting as TXA₂ synthase inhibitor) | abcam.combio-techne.commdpi.comnii.ac.jp |
| 11-dehydro TXB₂ | Major urinary metabolite of TXB₂ | Urine, Plasma | Decrease (if acting as TXA₂ synthase inhibitor) | abcam.comcaymanchem.com |
Investigation of Intracellular Signaling Cascade Modulation in Animal Tissues
Investigations into the intracellular signaling cascade modulation by this compound in animal tissues would typically explore how the compound interacts with cellular pathways to exert its effects. While specific detailed studies on this compound's modulation of intracellular signaling cascades in animal tissues were not extensively found in the search results, the broader context of related research provides some insights into potential areas of investigation.
Studies in animal models related to conditions where this compound might be relevant, such as those involving platelet aggregation or cardiovascular health, often examine intracellular signaling pathways. For instance, research on black soybean extract, which has been shown to inhibit collagen-induced platelet activation in an in vitro model using human platelets and reduce platelet aggregation and thrombus formation in rats, highlights the importance of investigating signaling pathways related to platelet function in animal models. researchgate.net Platelet activation involves complex intracellular signaling cascades.
Furthermore, studies on lipid nanoparticles (LNPs) in animal models have explored their interaction with immune cells and platelets, noting that components like phosphatidylcholine can activate CD36-dependent signaling pathways in these cells. google.comgoogle.com While this research is on LNPs and not this compound directly, it illustrates the types of intracellular signaling investigations conducted in animal tissues to understand the biological effects of compounds.
Research into oxalate (B1200264) metabolism, a related area given the name "this compound," has also touched upon intracellular mechanisms in animal tissues. For example, studies in rats fed a hydroxy-L-proline diet, an animal model of calcium oxalate stone formation, found that inhibition of TRPV1 and other downstream effectors attenuated tubular cell inflammation induced by oxalate. nih.gov This suggests that intracellular signaling related to inflammation in kidney tissue can be relevant in the context of oxalate-related compounds.
Investigative Studies on Metabolic Pathways of this compound (excluding human pharmacokinetic data)
Investigative studies on the metabolic pathways of this compound in animal systems aim to understand how the compound is transformed within the organism and how it is subsequently eliminated. These studies are crucial for predicting a compound's fate in vivo and identifying potential metabolites.
Animal metabolism studies are a standard part of preclinical drug development, establishing the absorption, distribution, metabolism, and excretion (ADME) of a compound in various species like rats, mice, rabbits, dogs, primates, and minipigs. labcorp.combiotechfarm.co.il These studies help in assessing the potential human hazard and risk. labcorp.com Techniques include analyzing excretion/balance, tissue distribution, biliary excretion, and metabolite profiling and identification. labcorp.com
The liver is a primary organ for the metabolism of both endogenous substances and exogenous compounds. thermofisher.com Metabolic pathways can involve a series of enzymatic reactions that transform the parent compound into metabolites. plos.org
In vitro studies using animal liver microsomes or hepatocytes are commonly employed to identify the enzymes involved in a compound's biotransformation and to characterize the resulting metabolites. thermofisher.comsrce.hr
Liver microsomes, which are fractions of liver cells containing endoplasmic reticulum-derived vesicles, are rich in important drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, as well as some epoxide hydrolase (EH) enzymes. thermofisher.comxenotech.com They are particularly useful for assessing CYP-mediated phase I metabolism. srce.hr Hepatocytes, as intact cells, provide a more physiologically relevant model as they contain both cytosolic and microsomal enzymes and maintain cellular organization. srce.hrmdpi.com They are suitable for evaluating both phase I and phase II metabolic reactions. srce.hr
Studies using animal liver microsomes have successfully identified enzymes involved in the biotransformation of various compounds. For example, investigations with rat liver microsomes have shown the involvement of cytochrome P450 enzymes, particularly CYP1A isozymes, in the hydroxylation and demethylation of flavonoids, leading to the formation of hydroxylated metabolites. nih.gov
While specific in vitro studies detailing the biotransformation enzymes and metabolites of this compound using animal liver microsomes or hepatocytes were not found in the provided search results, the general approach involves incubating the compound with these biological matrices and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify metabolites and the enzymes responsible for their formation. srce.hranimbiosci.org The identification of metabolites is typically performed by matching experimental data with databases or authentic standards. nih.gov
Characterizing the metabolic pathways and excretion routes of a compound in animal systems involves studying how the identified metabolites are further processed and how the parent compound and its metabolites are eliminated from the body.
Metabolic pathways can be complex, involving multiple enzymatic steps and potentially leading to a variety of metabolites. plos.org In animal systems, these pathways are influenced by the activity of various enzymes, primarily in the liver, but also in other tissues and the gut microbiota. thermofisher.comnih.govelifesciences.org
Excretion is a major route of elimination for compounds and their metabolites from the body. The primary routes of excretion in animals include renal (via urine) and hepatic (via bile, leading to fecal excretion). biotechfarm.co.ilnih.goveuropa.eu The relative contribution of these routes can be quantified in animal studies. europa.eu For instance, studies in rats using radioisotope-labelled oxalate showed that while the kidneys are the principal route for oxalate excretion, significant intestinal excretion also occurs. nih.govnih.gov In nephrectomized rats, biliary excretion accounted for a portion of the total clearance, indicating other extrarenal elimination processes are also involved. nih.gov
The gut microbiota can also play a significant role in the metabolism and excretion of compounds. nih.govelifesciences.org For example, studies in rats have demonstrated that gut bacteria are efficient oxalate degraders, and the composition of the microbial community can influence oxalate metabolism and excretion. nih.govelifesciences.org
Animal studies involving the administration of the compound followed by the collection and analysis of urine, feces, and bile allow for the characterization of excretion routes and the identification of metabolites present in these excretory products. labcorp.combiotechfarm.co.il Techniques such as LC-MS are used to identify and quantify the compounds and their metabolites in biological samples. nih.gov
While detailed metabolic pathways and excretion routes specifically for this compound in animal systems were not found in the provided search results, the general principles of preclinical metabolism and excretion studies in animals involve identifying biotransformation enzymes and metabolites using in vitro and in vivo approaches, and then characterizing the routes and extent of elimination of the parent compound and its metabolites through urine, feces, and potentially bile.
Advanced Research Paradigms and Future Directions for Oxagrelate Research
Systems Biology Approaches to Map Oxagrelate's Biological Interactome and Off-Target Effects
Systems biology aims to understand biological systems as integrated networks of interacting molecules. frontiersin.org A key aspect of this is establishing the "interactome," a comprehensive description of interactions between different biomolecules. frontiersin.org Applying systems biology to this compound research involves mapping its biological interactome to understand how it interacts with a multitude of cellular components beyond its primary target, thromboxane (B8750289) synthetase. This can involve identifying protein-protein interactions, drug-target interactions, and how this compound modulates various cellular pathways. frontiersin.org Understanding the interactome can provide insights into its mechanism of action at a network level and help identify potential off-target effects, which are interactions with unintended molecules that could lead to side effects or influence other biological processes. nih.gov Methods for inferring interaction networks from multi-omics data, such as proteomics and metabolomics, are crucial in this context. frontiersin.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound
Predictive Analytics for Compound Optimization and Property Prediction
Predictive analytics, a core component of AI/ML, involves using historical data to forecast future trends or outcomes. researchgate.netsap.com In the context of this compound, predictive analytics can be used to build models that predict its various properties, such as pharmacokinetic parameters, potential interactions, or efficacy in specific biological contexts. sap.comxenonstack.com These models can analyze large datasets of chemical structures and biological activities to identify patterns that correlate structural features with desired or undesired properties. nih.gov This allows for the prediction of how modifications to the this compound structure might affect its activity or other characteristics, guiding compound optimization efforts before extensive experimental synthesis and testing. researchgate.netxenonstack.com
Generative Models for De Novo Compound Design of this compound Analogues
Generative models, a type of AI, are capable of creating new data instances that resemble the training data. arxiv.org In drug discovery, these models can be used for de novo compound design, generating novel molecular structures with desired properties from scratch. arxiv.orgchemrxiv.orgrsc.orgnih.govresearchgate.net For this compound research, generative models can be trained on existing data of thromboxane synthetase inhibitors or related compounds to design novel this compound analogues with potentially improved efficacy, selectivity, or other desirable characteristics. arxiv.orgchemrxiv.orgrsc.orgnih.govresearchgate.net These models can explore the vast chemical space more efficiently than traditional methods, proposing novel structures that might not have been conceived through conventional approaches. nih.govarxiv.org Graph-based generative models are particularly relevant for designing molecular structures. arxiv.orgchemrxiv.orgnih.govresearchgate.net
Omics Technologies (e.g., Proteomics, Metabolomics) for Uncovering Novel Biological Modulations
Omics technologies, such as proteomics and metabolomics, provide high-throughput methods for the comprehensive study of proteins and metabolites within a biological system. nih.govfrontiersin.orgrevespcardiol.orgwistar.orgmdpi.com
Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govrevespcardiol.orgmdpi.com
Metabolomics involves the systematic identification and quantification of small-molecule metabolites in a biological sample. nih.govrevespcardiol.orgmdpi.commdpi.com
Applying proteomics and metabolomics to this compound research can help uncover novel biological modulations beyond its known effects on thromboxane synthesis and phosphodiesterase activity. jst.go.jpnih.govfrontiersin.org By comparing the proteomic and metabolomic profiles of cells or tissues treated with this compound versus untreated controls, researchers can identify changes in protein abundance, post-translational modifications, or metabolite concentrations. nih.govfrontiersin.orgwistar.org These changes can reveal previously unknown pathways or biological processes influenced by this compound, providing a more complete picture of its biological activity and potential therapeutic effects. nih.govfrontiersin.orgrevespcardiol.org Integrated analysis of proteomics and metabolomics data can be particularly powerful for understanding complex biological mechanisms and identifying potential targets. nih.govfrontiersin.org
Exploration of Multi-Targeting Strategies for Combined Therapeutic Effects and Synergism
While this compound is known to inhibit thromboxane synthetase and phosphodiesterase, future research directions could explore multi-targeting strategies involving this compound in combination with other therapeutic agents. kegg.jpjst.go.jpnih.gov Multi-targeting approaches aim to modulate multiple biological targets simultaneously to achieve enhanced therapeutic effects, overcome drug resistance, or reduce side effects. nih.gov Research could investigate the synergistic potential of this compound when combined with other antiplatelet agents, anticoagulants, or drugs targeting related pathways in cardiovascular or other diseases. nih.gov This could involve in vitro and in vivo studies to evaluate the combined effects on platelet function, thrombosis, or other relevant biological outcomes. jst.go.jp Network pharmacology strategies, which analyze the complex interactions between drugs, targets, and biological networks, can be valuable for identifying promising drug combinations involving this compound. nih.gov
Integration of Advanced Computational and Experimental Methodologies in Research Design
Modern research increasingly benefits from the integration of advanced computational and experimental methodologies. numberanalytics.comwitpress.comnih.gov For this compound research, this involves designing studies that combine in silico approaches (like molecular modeling, simulations, and AI/ML) with in vitro and in vivo experiments. numberanalytics.comwitpress.comnih.gov Computational methods can be used to generate hypotheses, predict outcomes, and guide the design of experiments, while experimental data can be used to validate computational predictions and refine models. numberanalytics.comnih.govplos.org For example, computational modeling could predict how this compound binds to its targets or potential off-targets, and these predictions could then be tested experimentally. nih.gov Similarly, AI/ML models developed for property prediction or de novo design would require experimental validation of the generated compounds. chemrxiv.orgnumberanalytics.comnih.gov This integrated approach allows for more efficient and comprehensive exploration of this compound's properties and potential applications. numberanalytics.comnih.gov
Identification of New Research Niches and Unanswered Mechanistic Questions for this compound
This compound is a chemical compound known for its inhibitory effects on thromboxane synthetase and cyclic AMP (cAMP) phosphodiesterase. kegg.jpjst.go.jpmedchemexpress.com These dual mechanisms contribute to its primary observed pharmacological activity: the inhibition of platelet aggregation. jst.go.jp While its role in vascular health and thrombotic disorder management through these pathways is established, several research niches and unanswered mechanistic questions remain, offering fertile ground for future investigations.
One significant area for further research lies in fully elucidating the interplay and relative contribution of this compound's dual inhibitory actions under various physiological and pathological conditions. It is known that this compound selectively inhibits thromboxane A2 production by inhibiting thromboxane synthetase. Simultaneously, it acts as a specific inhibitor of cyclic AMP phosphodiesterase, leading to an accumulation of cAMP within platelets. jst.go.jpmedchemexpress.com This cAMP increase is understood to potentiate the antiaggregating activity of adenosine (B11128). jst.go.jp However, the precise balance and potential synergy between reducing pro-aggregatory thromboxane A2 and increasing anti-aggregatory cAMP across different stimuli and cellular contexts warrant deeper investigation. Unanswered questions include whether one mechanism is dominant depending on the activating agent (e.g., collagen vs. ADP) or the metabolic state of the platelet.
Furthermore, while this compound is identified as a cAMP phosphodiesterase inhibitor, the specific isoforms of phosphodiesterase it targets require more detailed characterization. The KEGG database lists various PDE targets associated with this compound kegg.jp, suggesting potential activity beyond a single PDE subtype. Identifying the full spectrum of PDE isoforms inhibited by this compound and determining the functional consequences of this inhibition in different cell types could uncover novel therapeutic possibilities or explain observed effects not solely attributable to platelet modulation.
Beyond its established antiplatelet effects, the cAMP-increasing property of this compound suggests potential research niches in areas where modulation of intracellular cAMP levels is therapeutically relevant. While its primary application is vascular , cAMP signaling is crucial in numerous other biological processes, including smooth muscle relaxation, immune cell function, and neuronal signaling. Exploring whether this compound exhibits pharmacologically relevant effects in these systems through its PDE inhibitory activity, independent of platelet aggregation, could reveal new therapeutic applications.
Another unanswered question pertains to the potential for off-target effects. Although its primary mechanisms are identified, comprehensive screening for interaction with other enzymes, receptors, or signaling pathways could provide a more complete pharmacological profile and potentially identify unforeseen benefits or liabilities.
Future research could also focus on identifying specific patient populations or clinical scenarios where the unique dual mechanism of this compound offers a distinct advantage over single-target antiplatelet agents or other vasodilators. Detailed comparative studies evaluating its efficacy and mechanistic nuances in specific thrombotic or vascular conditions are needed.
Finally, a more granular understanding of the interaction between this compound, adenosine, and adenylate cyclase activation in platelets could provide insights into optimizing its antiplatelet effects or developing synergistic therapeutic strategies. jst.go.jp
The known mechanisms of action for this compound can be summarized as follows:
| Mechanism of Action | Target Enzyme(s) | Resulting Effect(s) |
| Thromboxane Synthetase Inhibition | Thromboxane Synthetase | Reduced production of Thromboxane A2 |
| cAMP Phosphodiesterase Inhibition | Cyclic AMP Phosphodiesterase (various isoforms potential) | Increased intracellular cAMP levels |
| Potentiation of Adenosine Activity | Adenylate Cyclase (indirectly via cAMP) | Enhanced inhibition of platelet aggregation by Adenosine |
| Inhibition of Platelet Aggregation | Multiple pathways | Reduced platelet clumping induced by agonists like collagen and ADP |
These identified research gaps and unanswered questions highlight the need for continued, in-depth investigation into the multifaceted pharmacology of this compound to fully realize its therapeutic potential and understand its complete biological profile.
Q & A
Q. Example Table for Data Comparison :
| Study | Population (n) | Dose (mg/day) | Primary Endpoint | Result (Risk Reduction) |
|---|---|---|---|---|
| A (2020) | 500 (CAD) | 150 | MACE | 22% (p=0.03) |
| B (2022) | 300 (Diabetes) | 100 | Bleeding Events | No benefit (p=0.21) |
What experimental designs are optimal for investigating this compound's interactions with novel drug-delivery systems (e.g., nanoparticles)?
Advanced Research Focus
To enhance bioavailability or target specificity:
- In vitro : Use Franz diffusion cells to compare release kinetics of free this compound vs. nanoformulations.
- In vivo : Employ fluorescent tagging (e.g., Cy5.5-labeled nanoparticles) and IVIS imaging to track biodistribution in murine models.
- Statistical Design : Apply factorial design to test variables like polymer composition (PLGA vs. chitosan) and particle size (50 nm vs. 200 nm). Include sham controls to isolate formulation effects .
Key Challenge : Ensure nanoparticle stability under physiological conditions by conducting accelerated degradation studies (pH 7.4, 37°C) .
How should researchers validate this compound's mechanism of action at the molecular level?
Q. Basic Research Focus
- Target Identification : Use surface plasmon resonance (SPR) to confirm binding affinity to P2Y12 receptors.
- Pathway Analysis : Apply RNA sequencing or phosphoproteomics to map downstream signaling (e.g., cAMP/PKA pathway modulation).
- Knockout Models : Validate specificity using P2Y12 −/− mice to assess whether this compound's effects are receptor-dependent .
Data Interpretation Tip : Cross-reference results with public databases (e.g., ChEMBL, PubChem) to rule off-target effects .
What strategies mitigate bias in observational studies examining this compound's long-term cardiovascular outcomes?
Q. Advanced Research Focus
- Study Design : Use propensity score matching to balance covariates (e.g., smoking status, baseline LDL).
- Blinding : Implement double-blinding where feasible; if not, employ objective endpoints (e.g., angiographic stenosis quantification).
- Data Transparency : Share raw datasets via repositories like Dryad, enabling independent reanalysis .
Common Pitfall : Survivorship bias in retrospective cohorts—exclude participants lost to follow-up using sensitivity analyses .
How can interdisciplinary approaches (e.g., computational modeling) optimize this compound dosing regimens?
Q. Advanced Research Focus
- Pharmacokinetic Modeling : Use NONMEM or Monolix to simulate concentration-time profiles across populations.
- Machine Learning : Train models on electronic health records (EHRs) to predict individualized doses based on renal function or genetic markers.
- Validation : Compare model-predicted outcomes with prospective clinical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
